molecular formula C12H12N2O3 B1390662 Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate CAS No. 66155-91-7

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Cat. No.: B1390662
CAS No.: 66155-91-7
M. Wt: 232.23 g/mol
InChI Key: AMIFGCQYKGXJLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features an ethyl ester group, a benzimidazole ring, and an oxoacetate moiety, making it a versatile molecule for various chemical and biological studies.

Scientific Research Applications

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate has a wide range of applications in scientific research:

Future Directions

Benzimidazole derivatives have shown a broad range of biological activities and have become an important synthon in the development of new drugs . Future research could focus on the synthesis, molecular structure analysis, chemical reactions analysis, mechanism of action, physical and chemical properties analysis, and safety and hazards of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate. Further studies are also needed to explore its potential applications in various fields.

Biochemical Analysis

Biochemical Properties

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The benzimidazole moiety in its structure is known to mimic the properties of DNA bases, allowing it to interact with nucleic acids and proteins involved in genetic regulation . This compound has been shown to inhibit certain enzymes, such as topoisomerases, which are crucial for DNA replication and transcription . Additionally, this compound can form coordination complexes with metal ions, enhancing its biochemical activity .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Furthermore, this compound has been observed to alter gene expression profiles by binding to transcription factors and influencing their activity . This compound also impacts cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of enzymes, such as topoisomerases, and inhibits their activity by stabilizing the enzyme-DNA complex . Additionally, this compound can interact with transcription factors, modulating their ability to bind to DNA and regulate gene expression . These interactions result in changes in cellular processes and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . Degradation products of this compound may also accumulate over time, potentially affecting its overall activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing cellular function and promoting cell survival . At high doses, this compound can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical activity without causing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound has been shown to inhibit key metabolic enzymes, such as those involved in glycolysis and the citric acid cycle, leading to alterations in metabolite levels and energy production . Additionally, this compound can affect the synthesis and degradation of nucleotides, impacting DNA and RNA metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via specific transporters and distributed to various cellular compartments . Binding proteins, such as albumin, can facilitate the transport of this compound in the bloodstream and enhance its bioavailability . The localization and accumulation of this compound within cells can influence its biochemical activity and overall efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound has been observed to localize to the nucleus, where it interacts with DNA and transcription factors . Additionally, this compound can be targeted to other organelles, such as mitochondria, through specific targeting signals and post-translational modifications . The subcellular localization of this compound is crucial for its ability to modulate cellular processes and biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate typically involves the condensation of 1-methylbenzimidazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is then refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-Methylbenzimidazole: A simpler analog without the ethyl oxoacetate group.

    Ethyl 2-(benzimidazol-2-yl)-2-oxoacetate: Lacks the methyl group on the benzimidazole ring.

    2-(1-Methylbenzimidazol-2-yl)acetic acid: Contains a carboxylic acid group instead of the ethyl ester.

Uniqueness

Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate is unique due to the presence of both the ethyl ester and oxoacetate groups, which enhance its reactivity and potential for forming various derivatives. This combination of functional groups makes it a valuable compound for diverse chemical and biological applications .

Properties

IUPAC Name

ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-3-17-12(16)10(15)11-13-8-6-4-5-7-9(8)14(11)2/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFGCQYKGXJLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=NC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672579
Record name Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66155-91-7
Record name Ethyl (1-methyl-1H-benzimidazol-2-yl)(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-oxoacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(1-methylbenzimidazol-2-yl)-2-oxoacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.